Srpkin-1

Description

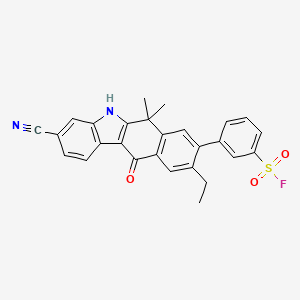

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKWEBMGDALHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Srpkin-1 as an Angiogenesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Serine/Arginine Protein Kinase 1 (Srpkin-1 or SRPK1) as a compelling target for anti-angiogenic therapy. It details the molecular mechanisms, key experimental data, and methodologies for studying SRPK1 inhibition.

Introduction to this compound and its Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various ocular neovascular diseases.[1][2] A key regulator of this process is Vascular Endothelial Growth Factor (VEGF).[1] Specifically, the alternative splicing of VEGF-A pre-mRNA produces two main isoforms with opposing functions: the pro-angiogenic VEGF-A165a and the anti-angiogenic VEGF-A165b.[1][3][4] The balance between these isoforms is crucial in controlling blood vessel formation.[1]

Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a pivotal regulator of this splicing event.[5][6][7] SRPK1 phosphorylates Serine/Arginine-rich splicing factor 1 (SRSF1), promoting its nuclear localization.[1][8] In the nucleus, phosphorylated SRSF1 facilitates the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][6][9] Consequently, inhibition of SRPK1 presents a novel therapeutic strategy to shift the balance towards the anti-angiogenic VEGF-A165b isoform, thereby suppressing pathological angiogenesis.[1][10]

Mechanism of Action of this compound Inhibition

The primary mechanism by which SRPK1 inhibitors exert their anti-angiogenic effects is through the modulation of VEGF-A alternative splicing. By inhibiting SRPK1, the phosphorylation of SRSF1 is reduced.[7] This hypo-phosphorylated SRSF1 remains in the cytoplasm, preventing it from promoting the splicing of the pro-angiogenic VEGF-A165a isoform in the nucleus.[1] This shift in splicing results in an increased production of the anti-angiogenic VEGF-A165b isoform.[3][4]

Quantitative Data on this compound Inhibitors

Several small molecule inhibitors targeting SRPK1 have been developed and characterized. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) against SRPK1 and SRPK2, and their ability to modulate VEGF splicing and inhibit angiogenesis in various models.

| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | Key Findings | Reference(s) |

| This compound | SRPK1/2 | 35.6 nM | 98 nM | Covalent and irreversible inhibitor; potently converts VEGF to its anti-angiogenic isoform and blocks laser-induced neovascularization. | [3][4][11] |

| SPHINX31 | SRPK1 | <10 nM | - | Orally bioavailable; inhibits phosphorylation of SRSF1 and shows potent inhibition of blood vessel growth in choroidal angiogenesis models. | [12] |

| SRPIN340 | SRPK1 | 0.96 µM | - | First-generation SRPK inhibitor; switches VEGF splicing and shows anti-angiogenic effects in vivo. | [2][7] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound inhibitors as anti-angiogenic agents.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SRPK1.

Protocol:

-

Recombinant SRPK1 enzyme is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and ATP in a suitable buffer.

-

The test compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA or Western blot format.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[7]

Cellular Assay for VEGF Splicing

Objective: To assess the effect of an SRPK1 inhibitor on the alternative splicing of VEGF-A in cultured cells.

Protocol:

-

Human cell lines known to express both VEGF-A isoforms (e.g., human retinal pigment epithelial cells, prostate cancer cells like PC-3) are cultured under standard conditions.[8][10]

-

Cells are treated with the SRPK1 inhibitor at various concentrations for a specified duration (e.g., 16-24 hours).[11]

-

Total RNA is extracted from the cells using a standard RNA isolation kit.

-

Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the alternative splice site in exon 8 of the VEGF-A mRNA. This allows for the simultaneous amplification of both VEGF-A165a and VEGF-A165b transcripts, which can be distinguished by their different sizes on an agarose gel.[9]

-

The intensity of the bands corresponding to each isoform is quantified using densitometry to determine the ratio of VEGF-A165b to VEGF-A165a or total VEGF-A.[13]

-

Alternatively, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be used for more precise quantification.

In Vivo Choroidal Neovascularization (CNV) Mouse Model

Objective: To evaluate the in vivo anti-angiogenic efficacy of an SRPK1 inhibitor in a model of ocular neovascularization.

Protocol:

-

Laser photocoagulation is used to rupture Bruch's membrane in the retina of anesthetized mice, inducing choroidal neovascularization.

-

The SRPK1 inhibitor (e.g., this compound) is administered to the mice, typically via intravitreal injection at different doses (e.g., 50 nM, 300 nM).[11]

-

A control group receives a vehicle injection.

-

After a set period (e.g., 7-14 days), the mice are euthanized, and their eyes are enucleated.

-

The extent of neovascularization is visualized and quantified. This is often done by preparing choroidal flat mounts and staining the blood vessels with a fluorescently labeled lectin (e.g., isolectin B4).

-

The area of the CNV lesions is measured using fluorescence microscopy and image analysis software.[2]

-

The reduction in CNV area in the treated group compared to the control group indicates the anti-angiogenic efficacy of the inhibitor.

Conclusion and Future Directions

The inhibition of this compound represents a promising and novel approach for anti-angiogenic therapy. By specifically targeting the alternative splicing of VEGF-A, SRPK1 inhibitors can shift the balance from a pro-angiogenic to an anti-angiogenic state. The development of potent and selective inhibitors like this compound and SPHINX31 has provided valuable tools for further research and potential therapeutic development.[3][12] Future research should focus on the long-term safety and efficacy of these inhibitors in various disease models, as well as their potential for combination therapies with existing anti-angiogenic agents. The continued exploration of the role of SRPK1 in other angiogenesis-related signaling pathways will further solidify its position as a key therapeutic target.

References

- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]

- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Srpkin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological activity of Srpkin-1, a potent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1/2).

Executive Summary

This compound is a first-in-class covalent inhibitor of SRPK1 and SRPK2, developed through structure-guided drug design.[1][2] Its discovery was prompted by the observation that the chemical scaffold of Alectinib, an approved anti-cancer drug, exhibited cross-reactivity with SRPK1.[1][2] this compound distinguishes itself by forming an irreversible covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase, a novel mechanism for kinase inhibition.[2] This irreversible binding leads to potent and selective inhibition of SRPK1/2, which play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[1][2] A key therapeutic application of this compound is its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[1][2][3] This anti-angiogenic activity has been demonstrated in preclinical models of neovascular eye disease, highlighting its potential for therapeutic development.[1][2][3]

Quantitative Data

The biological activity and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Inhibition Type |

| SRPK1 | 35.6 | Covalent, Irreversible |

| SRPK2 | 98 | Covalent, Irreversible |

Data sourced from MedchemExpress and Hatcher et al., 2018.[2][4]

Table 2: Cellular and In Vivo Activity of this compound

| Assay | Cell Line / Model | Concentration / Dosage | Observed Effect |

| SR Protein Phosphorylation | HeLa Cells | 200 nM | Significant reduction in SR protein phosphorylation |

| VEGF Isoform Switching | HeLa Cells | 200 nM | Potent conversion of VEGF-A165a to VEGF-A165b |

| Angiogenesis Inhibition | Murine Choroidal Neovascularization (CNV) Model | 50 nM, 300 nM (intravitreal injection) | Dose-dependent suppression of neovascularization |

Data sourced from Hatcher et al., 2018 and MedchemExpress.[1][4]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by targeting the SRPK1/2-mediated signaling pathway, which is a critical regulator of mRNA splicing.

SRPK1/VEGF Signaling Pathway

SRPK1 is a key kinase that phosphorylates SR proteins, such as SRSF1.[5] This phosphorylation is a critical step for the nuclear import of SR proteins and their subsequent participation in the spliceosome assembly.[5] In the context of angiogenesis, phosphorylated SRSF1 promotes the selection of the proximal splice site in the VEGF pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[5]

This compound, by irreversibly inhibiting SRPK1, blocks the phosphorylation of SRSF1. This prevents the preferential selection of the pro-angiogenic splice site. Consequently, the splicing machinery defaults to a distal splice site, resulting in the production of the anti-angiogenic VEGF-A165b isoform.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

Protocol:

-

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1):

-

To a solution of 3-bromobenzenesulfonyl fluoride (500 mg, 2.09 mmol) in DMSO (10 mL), add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron), potassium acetate, and Pd(dppf)Cl2.

-

Degas the mixture and heat at 80°C for 3 hours.

-

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.[1]

-

-

Synthesis of 3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride (this compound):

-

In a microwave vial, combine 8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-benzo[b]carbazol-11-one (Intermediate 2), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1), potassium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 in a mixture of dioxane and water.

-

Degas the mixture and heat in a microwave reactor at 120°C for 30 minutes.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by reverse-phase HPLC to obtain this compound as a solid.[1]

-

In Vitro Kinase Assay (Z-Lyte™)

This protocol describes the determination of the in vitro potency of this compound against SRPK1 and SRPK2 using the Z-Lyte™ Kinase Assay.[2]

Materials:

-

Recombinant human SRPK1 or SRPK2

-

Z-Lyte™ Kinase Assay Kit - Ser/Thr 18 Peptide

-

ATP

-

Test compound (this compound) in 100% DMSO

-

Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Development Reagent A

-

384-well assay plate

-

Fluorescent plate reader

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

In a 384-well plate, add 100 nL of the diluted this compound or DMSO (vehicle control).

-

Add 2.4 µL of kinase buffer to each well.

-

Add 5 µL of a 2x peptide/kinase mixture (final concentration of 2 µM Ser/Thr 18 peptide and 3.74–37 ng of SRPK1 or SRPK2).

-

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution (final concentration of 25 µM). The total reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding 5 µL of a 1:1024 dilution of Development Reagent A.

-

Incubate at room temperature for 1 hour to allow for the development of the fluorescent signal.

-

Read the plate on a fluorescent plate reader (excitation/emission wavelengths as per kit instructions).

-

Analyze the data to determine the percent inhibition and calculate the IC50 value.[2]

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's effect on SR protein phosphorylation in a cellular context.[1]

Materials:

-

HeLa cells

-

Growth medium (DMEM + 10% FBS + 1% Pen/Strep)

-

This compound

-

DMSO (vehicle control)

-

Cold PBS with protease and phosphatase inhibitors

-

Lysis buffer

-

Primary antibody: anti-phospho-SR (mAb104)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Loading control antibody (e.g., anti-actin)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate HeLa cells and grow to approximately 90% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 200 nM) or DMSO for 16 hours.

-

For washout experiments, aspirate the media, wash the cells three times with fresh DMEM, and then add fresh growth medium for an additional period before harvesting.

-

Harvest the cells by washing with cold PBS and then scraping into cold PBS containing protease and phosphatase inhibitors.

-

Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of SR protein phosphorylation.[1]

In Vivo Angiogenesis Model (Murine Choroidal Neovascularization)

This protocol outlines the procedure to evaluate the anti-angiogenic efficacy of this compound in a mouse model of laser-induced choroidal neovascularization (CNV).[3][4]

Materials:

-

C57BL/6 mice

-

Laser photocoagulator

-

This compound formulated for intravitreal injection

-

Vehicle control

-

Fluorescein angiography imaging system

-

Choroidal flat mounts preparation reagents

Procedure:

-

Anesthetize the mice and dilate their pupils.

-

Use a laser photocoagulator to induce rupture of Bruch's membrane at four locations in the posterior pole of each eye, avoiding major retinal vessels.

-

Immediately after laser injury, perform an intravitreal injection of this compound (e.g., at 50 nM or 300 nM in a 1 µL volume) or vehicle control.

-

Repeat injections as required by the experimental design (e.g., 5 times over the course of the study).

-

At a predetermined endpoint (e.g., 7-14 days post-laser), perform fluorescein angiography to visualize and quantify the area of CNV leakage.

-

Euthanize the mice and enucleate the eyes.

-

Prepare choroidal flat mounts and stain with an appropriate vascular marker (e.g., isolectin B4).

-

Image the flat mounts by confocal microscopy and measure the area of the CNV lesions.

-

Compare the CNV areas between the this compound-treated and vehicle-treated groups to determine the efficacy of the inhibitor.[3][4]

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors, particularly those targeting the regulation of mRNA splicing. Its unique covalent mechanism of action and demonstrated efficacy in modulating VEGF splicing provide a strong rationale for its further investigation as a potential therapeutic agent for neovascular diseases, such as wet age-related macular degeneration, and potentially for various cancers where SRPK1/2 and angiogenesis play a critical role. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and the broader field of splicing factor kinase inhibition.

References

- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]

- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Function of SRPK1/2 Inhibition by Srpkin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Arginine Protein Kinases 1 and 2 (SRPK1/2) are critical regulators of pre-mRNA splicing through their phosphorylation of Serine/Arginine-rich (SR) splicing factors. Dysregulation of SRPK activity is implicated in numerous pathologies, including cancer and neovascular eye diseases, making these kinases attractive therapeutic targets.[1][2] This document provides a detailed overview of Srpkin-1, a first-in-class, irreversible covalent inhibitor of SRPK1/2.[1][3] We will explore its mechanism of action, its primary biological function in modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), and the resulting anti-angiogenic effects.[3][4] This guide includes a summary of key quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of the core signaling pathway and experimental workflows.

Introduction: SRPK1/2 in Splicing and Disease

Alternative splicing is a fundamental process in eukaryotes that generates a vast diversity of proteins from a limited number of genes.[2] The Serine/Arginine (SR) protein family plays a pivotal role in the selection of splice sites. The activity and subcellular localization of SR proteins are tightly controlled by a cycle of phosphorylation and dephosphorylation.[4]

SRPK1 and SRPK2 are the primary kinases responsible for phosphorylating SR proteins in the cytoplasm, which facilitates their import into the nucleus where they participate in spliceosome assembly.[5][6] Overexpression and dysregulation of SRPK1/2 have been linked to various diseases. In oncology, elevated SRPK1 levels are associated with the progression of numerous cancers, including prostate, breast, and colon cancer, often by promoting the expression of pro-angiogenic and anti-apoptotic protein isoforms.[2][7][8] This makes the targeted inhibition of SRPK1/2 a promising therapeutic strategy.[9]

This compound: A Covalent and Irreversible SRPK1/2 Inhibitor

This compound was developed as the first irreversible inhibitor of SRPK1/2.[1] Unlike reversible inhibitors, this compound forms a covalent bond within the ATP-binding pocket of the kinases, leading to sustained target inhibition.[3][4]

Mechanism of Action

This compound was developed through structure-guided design based on the scaffold of Alectinib, an approved ALK inhibitor found to have off-target activity against SRPK1.[4] The key innovation of this compound is its ability to form a covalent bond with a tyrosine phenol group (specifically Y227 in SRPK1) in the kinase's ATP-binding pocket.[3][4] This covalent modification, confirmed by mass spectrometry, results in irreversible inhibition of kinase activity.[4] Kinome-wide profiling has demonstrated that this compound is highly selective for SRPK1 and SRPK2.[1][3]

Biological Function: Attenuation of SR Protein Phosphorylation

The primary biological function of this compound is the potent inhibition of SRPK1/2's kinase activity. In a cellular context, this prevents the phosphorylation of SR proteins.[1] Treatment of cells with this compound at submicromolar concentrations leads to a significant, dose-dependent reduction in the phosphorylation levels of multiple SR proteins.[3][4] This effect is markedly more potent than that observed with the first-generation reversible inhibitor, SRPIN340.[4] Due to its irreversible nature, the inhibitory effect of this compound on SR protein phosphorylation is maintained even after the compound is washed out.[1]

Core Signaling Pathway and Point of Inhibition

The inhibition of SRPK1/2 by this compound directly impacts the alternative splicing of key genes regulated by SR proteins. The most well-documented and therapeutically relevant pathway involves the splicing of Vascular Endothelial Growth Factor (VEGF-A).

dot

Caption: SRPK1/2 pathway and this compound inhibition.

Modulation of VEGF-A Alternative Splicing

VEGF-A is a potent signaling protein that promotes the growth of new blood vessels.[10] Its pre-mRNA undergoes alternative splicing at the terminal exon to produce two main isoforms with opposing functions:

-

VEGF-A165a: A pro-angiogenic isoform that stimulates endothelial cell proliferation and migration.[4]

-

VEGF-A165b: An anti-angiogenic isoform that acts as an antagonist to VEGF-A165a.[4]

In many cancers and neovascular diseases, the splicing machinery is skewed towards producing the pro-angiogenic VEGF-A165a.[2][11] SRPK1-mediated phosphorylation of the splicing factor SRSF1 is a key driver of this switch.[12] By inhibiting SRPK1/2, this compound prevents SRSF1 phosphorylation, leading to a shift in splice site selection. This converts the production of VEGF-A from the pro-angiogenic 'a' isoform to the anti-angiogenic 'b' isoform.[3][4] this compound is highly potent in this regard, with a complete switch to VEGF-A165b observed at concentrations as low as 100-200 nM in HeLa cells.[4][13]

Quantitative Data Summary

The potency and activity of this compound have been characterized through various in vitro and in vivo assays. The data below is summarized from published literature.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| SRPK1 | 35.6 | Biochemical Kinase Assay | [4][13] |

| SRPK2 | 98 | Biochemical Kinase Assay | [4][13] |

| ALK | 195 | Biochemical Kinase Assay | [4] |

| CLK1 | > 10,000 | Z-Lyte Kinase Assay |[4] |

Table 2: Cellular and In Vivo Dosing and Effects of this compound

| System | Concentration / Dose | Duration | Key Effect | Reference |

|---|---|---|---|---|

| HeLa Cells | 10 - 200 nM | 16 hours | Dose-dependent decrease in SR protein phosphorylation | [13] |

| HeLa Cells | 100 - 200 nM | 16 hours | Complete switch from VEGF-A165a to VEGF-A165b | [4] |

| Mouse Model | 50 nM, 300 nM (intravitreal) | 5 injections | Dose-dependent suppression of choroidal neovascularization |[13] |

Experimental Protocols and Workflows

The following section details the methodologies for key experiments used to characterize the function of this compound.

Experimental Workflow Diagram

dot

Caption: Workflow for evaluating this compound activity.

Detailed Methodologies

5.2.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

-

Protocol: Recombinant SRPK1 or SRPK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. A fixed-time-point assay, such as the Z-Lyte™ Kinase Assay, is commonly used. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. A development reagent is then added to stop the reaction and generate a signal. The ratio of phosphorylated to non-phosphorylated substrate is measured using a fluorescence plate reader. IC₅₀ values are calculated by fitting the dose-response curves using a standard four-parameter logistic model.[4]

5.2.2. Western Blot for SR Protein Phosphorylation

-

Objective: To assess the effect of this compound on SR protein phosphorylation in a cellular context.

-

Cell Culture: HeLa cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C and 5% CO₂.[4]

-

Protocol: Cells are seeded and grown to ~90% confluency. They are then treated with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 16 hours). After treatment, cells are washed with cold PBS and harvested. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with the primary antibody mAb104, which recognizes a phospho-epitope common to many SR proteins.[4] A loading control antibody (e.g., anti-actin) is also used. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.[4]

5.2.3. RT-PCR for VEGF Isoform Analysis

-

Objective: To quantify the relative mRNA levels of VEGF-A165a and VEGF-A165b.

-

Protocol: Following cell treatment with this compound as described above, total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit). First-strand cDNA is synthesized from 1-2 μg of total RNA using a reverse transcriptase. PCR is then performed using primers that flank the alternative splice site in exon 8 of VEGF-A, allowing for the amplification of both 'a' and 'b' isoforms. The PCR products are resolved on an agarose gel. The distinct sizes of the amplicons for VEGF-A165a and VEGF-A165b allow for their differentiation and quantification by densitometry.[4][12]

5.2.4. In Vivo Choroidal Neovascularization (CNV) Model

-

Objective: To evaluate the anti-angiogenic efficacy of this compound in an animal model of neovascular eye disease.

-

Animal Model: The laser-induced CNV model in mice is a standard for studying angiogenesis in the retina.[3] Anesthesia is administered, and laser photocoagulation is used to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid.

-

Protocol: Immediately after laser injury, mice receive an intravitreal injection of this compound (e.g., at 50 nM or 300 nM in a 1 μL volume) or a vehicle control. Injections are typically repeated multiple times.[13] After a set period (e.g., 7-14 days), the animals are euthanized, and their eyes are enucleated. The extent of neovascularization is quantified by imaging choroidal flat mounts stained with a vascular marker (e.g., isolectin B4). The area of the CNV lesion is measured using imaging software. Statistical analysis (e.g., Wilcoxon test) is used to compare the CNV areas between treated and control groups.[4]

Conclusion and Future Perspectives

This compound represents a significant advancement in the chemical biology of splicing regulation. As a potent, selective, and irreversible inhibitor of SRPK1/2, it serves as both a powerful research tool and a promising therapeutic lead.[1][3] Its mechanism of action, centered on the covalent inhibition of the kinase and the subsequent modulation of VEGF-A alternative splicing, provides a clear rationale for its potent anti-angiogenic effects.[3][4] These findings strongly support the further development of SRPK inhibitors for treating diseases driven by pathological angiogenesis, such as wet age-related macular degeneration and various cancers.[3][4][14] Future work may focus on optimizing the delivery and pharmacokinetic properties of such inhibitors for clinical translation.

References

- 1. This compound-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SRPK1 regulates RNA binding in a pre-spliceosomal complex using a catalytic bypass mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 7. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - SRPK1 [maayanlab.cloud]

- 9. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]

- 10. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Covalent Inhibition of SRPK1 by SRPKIN-1: A Technical Guide to its Impact on Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine/Arginine Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through the phosphorylation of Serine/Arginine-rich (SR) splicing factors. Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling target for therapeutic intervention. SRPKIN-1 has emerged as a potent and selective covalent irreversible inhibitor of SRPK1 and its closely related isoform SRPK2. This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effect on alternative splicing—most notably of Vascular Endothelial Growth Factor A (VEGF-A)—and the experimental methodologies used to characterize its activity.

This compound: Mechanism of Action and Potency

This compound is the first-in-class irreversible inhibitor of SRPK1/2 that forms a covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase.[1][2][3] This covalent modification leads to a sustained and potent inhibition of the kinase's activity. The inhibitory potency of this compound has been quantified through various in vitro assays.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Notes |

| SRPK1 | 35.6 nM | Covalent and irreversible inhibition.[4][5] |

| SRPK2 | 98 nM | Covalent and irreversible inhibition.[4][5] |

Kinome-wide profiling has demonstrated the high selectivity of this compound for SRPK1 and SRPK2.[3][6] Its irreversible nature provides a durable pharmacological effect, which is a significant advantage over first-generation, reversible inhibitors like SRPIN340.[1][2]

The Effect of this compound on Alternative Splicing of VEGF-A

The most well-characterized downstream effect of SRPK1 inhibition by this compound is the modulation of VEGF-A alternative splicing. SRPK1-mediated phosphorylation of the splicing factor SRSF1 promotes the selection of a proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic isoform, VEGF-A165a.[7][8][9]

By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1. This shifts the splicing machinery to utilize a distal 5' splice site, resulting in the production of the anti-angiogenic isoform, VEGF-A165b.[1][3][6] This targeted switch in splicing has profound implications for diseases driven by excessive angiogenesis.

Table 2: Effect of this compound on VEGF-A Isoform Expression

| Treatment | Concentration | Effect on VEGF-A165a | Effect on VEGF-A165b | Cell Line | Reference |

| This compound | 200 nM | Potent Decrease | Potent Increase | HeLa | [1] |

| SRPIN340 | 10 µM | Minimal Effect | Minimal Effect | HeLa | [1] |

| siSRPK1/2 | - | Partial Decrease | Partial Increase | HeLa | [1] |

Treatment with this compound leads to a significant, dose-dependent decrease in the phosphorylation of multiple SR proteins, which can be visualized by Western blot analysis.[1] This effect is sustained even after washout of the compound, consistent with its irreversible mechanism.[2]

Signaling Pathways Involving SRPK1

SRPK1 is a node in several critical signaling pathways that are often dysregulated in cancer. Its activity and subcellular localization are tightly controlled, in part by molecular chaperones.

In an unstimulated state, SRPK1 is often sequestered in the cytoplasm through its interaction with a molecular chaperone complex including Hsp40, Hsp70, and Hsp90.[10][11] Cellular stress signals or inhibition of Hsp90's ATPase activity can cause the dissociation of SRPK1 from this complex, leading to its translocation into the nucleus.[1][12] Once in the nucleus, SRPK1 can phosphorylate its SR protein substrates, thereby altering splicing patterns. Furthermore, SRPK1 is implicated in major oncogenic pathways, including the PI3K/AKT pathway, where it can both influence and be influenced by the pathway's activity.[13][14]

Key Experimental Protocols

Characterizing the effects of this compound requires a combination of in vitro biochemical assays, cell-based experiments, and in vivo models.

In Vitro SRPK1 Kinase Assay (Radiometric)

This protocol assesses the direct inhibitory effect of this compound on SRPK1's enzymatic activity.

-

Reaction Setup: Prepare a reaction mixture in kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

-

Components:

-

Recombinant human SRPK1 (e.g., 5-10 ng).

-

Substrate: A peptide or protein containing an SR domain, such as GST-SRSF1 or a synthetic RS-repeat peptide (e.g., 300 µM).[8]

-

Inhibitor: this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

-

Pre-incubation: Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at room temperature to allow for binding.

-

Initiation: Start the reaction by adding ATP mix containing [γ-³³P]ATP (e.g., to a final concentration of 50 µM).

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) and immersing it in phosphoric acid to wash away unincorporated ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.

Analysis of VEGF-A Splicing by RT-qPCR

This protocol quantifies the relative abundance of VEGF-A165a and VEGF-A165b transcripts in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or human retinal pigment epithelial cells) and allow them to adhere. Treat with this compound at desired concentrations for a specified time (e.g., 16 hours).[1]

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.[15]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

qPCR: Perform real-time quantitative PCR using a SYBR Green or probe-based master mix. Use specific primer pairs to amplify:

-

VEGF-A165a (proximal splice site): Forward primer in exon 7, reverse primer spanning the exon 7-8a junction.[7][15]

-

VEGF-A165b (distal splice site): Forward primer in exon 7, reverse primer spanning the exon 7-8b junction.

-

Total VEGF-A: Primers amplifying a region common to all isoforms (e.g., in exons 2 and 3).[15]

-

Housekeeping gene: (e.g., GAPDH, β-actin) for normalization.

-

-

Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing (e.g., 60°C), and extension.[11][15]

-

Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene. Determine the ratio of VEGF-A165b to VEGF-A165a.

Western Blot for Phosphorylated SR Proteins

This protocol assesses the phosphorylation status of SR proteins in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR protein epitopes, such as mAb104 or mAb1H4.[1][16]

-

Washing: Wash the membrane extensively with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV)

This mouse model is used to evaluate the anti-angiogenic efficacy of this compound in a setting relevant to neovascular AMD.[1][5]

-

Animal Model: Use adult C57BL/6 mice.

-

Anesthesia and Pupil Dilation: Anesthetize the mice and dilate their pupils with a mydriatic agent.

-

Laser Photocoagulation: Use a diode laser (e.g., 532 nm) to rupture Bruch's membrane at several locations surrounding the optic nerve. The appearance of a cavitation bubble confirms a successful rupture.[13][17]

-

Inhibitor Administration: Immediately after laser treatment, administer this compound via intravitreal injection at desired doses (e.g., 50 nM, 300 nM).[4]

-

Incubation Period: Allow neovascularization to develop over a period of 7-14 days.[18]

-

Visualization and Quantification:

-

Perfuse the mice with a fluorescent dye (e.g., FITC-dextran) to label the vasculature.[5]

-

Euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts.

-

Image the flat mounts using fluorescence microscopy.

-

Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).

-

-

Analysis: Compare the CNV lesion area in this compound-treated eyes to vehicle-treated controls.

Conclusion and Future Directions

This compound is a powerful chemical probe and a promising therapeutic lead that potently and irreversibly inhibits SRPK1/2. Its ability to modulate alternative splicing, particularly by shifting the balance of VEGF-A from pro- to anti-angiogenic isoforms, provides a novel strategy for treating a range of diseases. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the biological roles of SRPK1 and to explore the therapeutic potential of its inhibitors in oncology and ophthalmology. Future work will likely focus on refining the selectivity of SRPK inhibitors, exploring their effects on a wider range of alternative splicing events, and advancing them into clinical trials.

References

- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of alternative splicing of VEGF-A in the development of atherosclerosis | Aging [aging-us.com]

- 8. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

- 9. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

The Structural Basis of Srpkin-1 Covalent Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/arginine protein kinase 1 (SRPK1) is a key regulator of mRNA splicing and has emerged as a significant target in various diseases, including cancer and neovascular eye diseases. The development of covalent inhibitors offers a promising therapeutic strategy by providing enhanced potency and prolonged duration of action. This technical guide provides an in-depth analysis of the structural basis of covalent inhibition of SRPK1, with a particular focus on the inhibitor SRPKIN-1. We will delve into the molecular interactions, quantitative binding data, detailed experimental protocols, and the broader context of SRPK1 signaling pathways.

Introduction to SRPK1 and Covalent Inhibition

Serine/arginine protein kinase 1 (SRPK1) is a crucial enzyme that phosphorylates serine/arginine (SR)-rich splicing factors, thereby regulating alternative splicing.[1][2][3] Dysregulation of SRPK1 activity is implicated in the progression of numerous cancers by promoting angiogenesis and cell proliferation.[1][2][4] Covalent inhibitors, which form a stable bond with their target protein, represent a powerful class of therapeutics. In the context of SRPK1, the development of the irreversible inhibitor this compound has provided a valuable tool for both research and potential therapeutic applications.[5][6] this compound is notable for being the first kinase inhibitor reported to form a covalent bond with a tyrosine residue in the ATP-binding pocket.[5][6]

Quantitative Analysis of SRPK1 Inhibitors

The potency and selectivity of various SRPK1 inhibitors have been characterized through in vitro kinase assays. The following table summarizes key quantitative data for this compound and other relevant compounds.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| This compound | SRPK1 | 35.6 | Z'-LYTE Kinase Assay | [5] |

| SRPK2 | 98 | Z'-LYTE Kinase Assay | [5] | |

| ALK | 195 | Z'-LYTE Kinase Assay | [5] | |

| CLK1 | > 10,000 | Z'-LYTE Kinase Assay | [5] | |

| Alectinib | SRPK1 | 11 | Z'-LYTE Kinase Assay | [5] |

| SRPIN340 | SRPK1 | 367 | In vitro kinase assay | [5] |

| SPHINX31 | SRPK1 | 6.0 | In vitro kinase assay | [5] |

| C-DBS | SRPK1 | 142 | In vitro kinase assay | [7][8] |

| geo140 | SRPK1 | 22.1 | In vitro kinase assay | [9] |

| SRPK2 | 7,900 | In vitro kinase assay | [9] |

Structural Basis of this compound Covalent Binding

The covalent interaction between this compound and SRPK1 has been elucidated through co-crystallography studies. This compound targets a tyrosine residue, Tyr227, located in the ATP-binding pocket of SRPK1.[5] This is a unique mechanism, as most covalent kinase inhibitors target cysteine residues.

The binding mode of this compound was guided by the structure of its precursor, Alectinib, a known ALK inhibitor that also potently binds to SRPK1.[5] Alectinib occupies the ATP-binding pocket, forming hydrogen bonds with the backbone amide of Leu168 in the hinge region.[5] The structure of the SRPK1-Alectinib complex revealed that the 4-morpholinopiperidine moiety of Alectinib makes additional contacts with the side chains of Tyr227 and Leu231.[5]

This structural insight led to the rational design of this compound, which incorporates a sulfonyl fluoride group. This reactive group is positioned to form a covalent bond with the phenol group of Tyr227, leading to irreversible inhibition.[5]

Signaling Pathways Involving SRPK1

SRPK1 is a nodal point in several critical signaling pathways that regulate cellular processes such as proliferation, apoptosis, and angiogenesis. Understanding these pathways is essential for appreciating the functional consequences of SRPK1 inhibition.

One of the major pathways involves the EGF-Akt-SRPK1 axis, which transduces extracellular signals to regulate alternative splicing in the nucleus.[10] Upon EGF stimulation, activated Akt phosphorylates SRPK1, leading to its nuclear translocation and subsequent phosphorylation of SR proteins.[10]

Figure 1: The EGF-Akt-SRPK1 signaling pathway.

SRPK1 also plays a critical role in regulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[2] By phosphorylating the SR protein SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition of SRPK1 by this compound shifts the splicing towards the anti-angiogenic VEGF-A165b isoform.[5]

References

- 1. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Srpkin-1 Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich protein kinase 1 (Srpkin-1 or SRPK1) is a key regulator of mRNA splicing, a critical process for generating protein diversity and maintaining cellular homeostasis.[1] SRPK1 phosphorylates serine/arginine-rich (SR) domain-containing splicing factors, thereby controlling their subcellular localization and activity.[1] Dysregulation of SRPK1 has been implicated in the pathogenesis of numerous diseases, including various cancers, neurodegenerative disorders, and viral infections. In many cancers, SRPK1 is overexpressed and contributes to tumor progression by promoting cell proliferation, angiogenesis, and resistance to apoptosis. Consequently, SRPK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This document provides detailed protocols for assessing the effect of this compound inhibitors on cell viability, a crucial step in the preclinical evaluation of these compounds.

This compound Signaling Pathway and its Role in Cell Viability

SRPK1 exerts its influence on cell viability primarily through the regulation of alternative splicing of key genes involved in apoptosis and cell cycle progression. A major pathway involves the phosphorylation of the SR protein SRSF1 (previously known as ASF/SF2). Phosphorylated SRSF1 translocates to the nucleus and modulates the splicing of pre-mRNAs of genes such as vascular endothelial growth factor (VEGF), myeloid cell leukemia-1 (MCL-1), and insulin receptor (IR).

Inhibition of SRPK1 disrupts this signaling cascade, leading to altered splicing of these transcripts. For instance, SRPK1 inhibition can shift the splicing of MCL-1 and IR towards their pro-apoptotic isoforms.[2] Furthermore, SRPK1 activity is interconnected with other critical signaling pathways, such as the PI3K/Akt pathway. The Akt-SRPK1-SR axis is a significant pathway that transduces extracellular signals to regulate alternative splicing in the nucleus.[3][2] Inhibition of SRPK1 can lead to the activation of the PARP-caspase-3 pathway, ultimately inducing apoptosis.[4][5]

Caption: this compound signaling pathway in apoptosis regulation.

Data Presentation: Efficacy of this compound Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound inhibitors across a panel of cancer cell lines. This data is essential for selecting appropriate cell models and inhibitor concentrations for experimental studies.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |

| SRPIN340 | HL-60 | Acute Myeloid Leukemia | 44.7 | [6] |

| Molt-4 | Acute Lymphoblastic Leukemia | 92.2 | [6] | |

| Jurkat | T-cell Leukemia | 82.3 | [6] | |

| K562 | Chronic Myeloid Leukemia | 25.81 | [7][8] | |

| A549 | Lung Adenocarcinoma | 29.76 | [7][8] | |

| HeLa | Cervical Cancer | 34.53 | [7][8] | |

| SPHINX31 | - | (in vitro kinase assay) | 0.0059 | [9][10][11] |

| PC3 | Prostate Cancer | 0.3 (EC50 for SRSF1 phosphorylation) | [12] | |

| C02 (ZINC02154892) | Jurkat | T-cell Leukemia | 9.51 | [7][8] |

| A549 | Lung Adenocarcinoma | 29.76 | [7][8] | |

| K562 | Chronic Myeloid Leukemia | 25.81 | [7][8] | |

| HeLa | Cervical Cancer | 34.53 | [7][8] |

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each.

Experimental Workflow: Cell Viability Assay

Caption: General workflow for a cell viability assay.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound inhibitor stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the this compound inhibitor in complete culture medium. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates (white or black)

-

This compound inhibitor stock solution (in DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1). Use opaque-walled plates to prevent crosstalk of the luminescent signal.

-

-

Inhibitor Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

Assay Procedure:

-

After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental wells.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.

-

Conclusion

The provided protocols offer robust and reliable methods for assessing the impact of this compound inhibitors on cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and the specific requirements of the experiment. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers higher sensitivity and a simpler "add-mix-measure" format. Accurate determination of cell viability is a cornerstone of preclinical drug development and is essential for the characterization and advancement of novel this compound inhibitors as potential therapeutics.

References

- 1. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated SRPK1 lessens apoptosis in breast cancer cells through RBM4-regulated splicing events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRPK1/AKT axis promotes oxaliplatin-induced anti-apoptosis via NF-κB activation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells [imrpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Srpkin-1 In Vivo Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Srpkin-1 is a potent, covalent, and irreversible inhibitor of Serine/Arginine Protein Kinase 1 and 2 (SRPK1/2).[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[2] A key substrate of SRPK1 is the splicing factor SRSF1. Phosphorylation of SRSF1 by SRPK1 is a critical step in determining the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA.

Specifically, active SRPK1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition of SRPK1 by this compound prevents SRSF1 phosphorylation, leading to a shift in splicing that favors the anti-angiogenic VEGF-A165b isoform.[2] This mechanism makes this compound a valuable tool for studying the pathological roles of angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel growth, such as neovascular age-related macular degeneration (AMD) and certain cancers.

This document provides detailed application notes and protocols for the in vivo administration of this compound, focusing on the well-established murine model of laser-induced choroidal neovascularization (CNV) and providing guidance for systemic administration in other models based on available data for related compounds.

Data Presentation

In Vitro and In Vivo Activity of this compound

| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |

| IC₅₀ | SRPK1 | 35.6 nM | In vitro kinase assay | [1] |

| IC₅₀ | SRPK2 | 98 nM | In vitro kinase assay | [1] |

| Cellular Activity | HeLa Cells | >50-fold more potent than SRPIN340 | Reduced SR protein phosphorylation and shifted VEGF-A splicing. Complete switch to VEGF-A165b at 100 nM. | [3] |

| In Vivo Model | Laser-Induced Choroidal Neovascularization (CNV) | Mouse (C57BL/6J) | Standard model for wet AMD. | [4] |

| Administration Route | Intravitreal Injection | 1 µL volume | Local administration directly into the vitreous humor. | [1][4] |

| Dosage | 50 nM and 300 nM (final estimated intraocular conc.) | Dose-dependent suppression of neovascularization was observed. | [1] | |

| Treatment Schedule | Single injection immediately after laser photocoagulation | Efficacy assessed at 7-14 days post-injection. | [4] |

Systemic Administration Data (from related SRPK1 Inhibitor SPHINX31)

| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |

| In Vivo Model | Hind Limb Ischemia | Mouse (Sfrp5-/-) | Model for Peripheral Vascular Disease. | [5] |

| Administration Route | Intraperitoneal (IP) Injection | 0.8 mg/kg | Systemic administration. | [5] |

| Treatment Schedule | Bi-weekly | Administered after surgery and continued for the duration of the study (28 days). | [5] | |

| Pharmacokinetics | Mouse Liver Microsomes | Medium clearance (T₁/₂ = 95.79 min) | In vitro metabolic stability data. | [6] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Srpkin-1 Tube Formation Assay in HUVECs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF). The alternative splicing of VEGF-A pre-mRNA produces different isoforms with opposing effects on angiogenesis. The pro-angiogenic isoform is VEGF-A165a, while VEGF-A165b is anti-angiogenic.

Serine/arginine-rich protein kinase 1 (Srpkin-1 or SRPK1) is a key enzyme that influences this splicing event.[1] SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, such as SRSF1, promoting their nuclear translocation.[2] In the nucleus, phosphorylated SRSF1 favors the selection of the proximal splice site in the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.

Inhibition of SRPK1 is therefore a promising therapeutic strategy to shift the balance towards the anti-angiogenic VEGF-A165b isoform, thereby impeding pathological angiogenesis. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.

This document provides detailed application notes and protocols for conducting a HUVEC tube formation assay to evaluate the anti-angiogenic effects of SRPK1 inhibition, with a focus on the use of specific inhibitors like this compound and its analogs.

This compound Signaling Pathway in Angiogenesis

The inhibition of SRPK1 disrupts a critical signaling cascade that promotes angiogenesis. By preventing the phosphorylation of SRSF1, SRPK1 inhibitors cause a shift in the alternative splicing of VEGF-A, leading to an increase in the production of the anti-angiogenic VEGF-A165b isoform. This, in turn, reduces the stimulation of endothelial cells and inhibits the formation of new blood vessels.

Experimental Workflow for HUVEC Tube Formation Assay

The following diagram outlines the key steps involved in performing a HUVEC tube formation assay to assess the anti-angiogenic potential of SRPK1 inhibitors. This workflow typically involves treating a "producer" cell line (e.g., cancer cells) with the inhibitor, collecting the conditioned medium, and then applying this medium to HUVECs plated on a basement membrane matrix.

Quantitative Data Presentation

The inhibition of SRPK1 has been shown to reduce the ability of HUVECs to form capillary-like networks in a dose-dependent manner. The following table summarizes quantitative data from a study using a peptide-based SRPK1 inhibitor, DBS1, on HUVEC tube formation. The assay utilized conditioned media from A375 melanoma cells treated with varying concentrations of the inhibitor.

| Treatment Group | Concentration (µM) | Relative Number of Tube Knots/Branch Points (Mean ± SD) | Percentage Inhibition (%) |

| Control (Vehicle) | 0 | 100 ± 5.0 | 0 |

| DBS1 | 12.5 | 75 ± 4.5 | 25 |

| DBS1 | 25 | 55 ± 6.0 | 45 |

| DBS1 | 50 | 30 ± 5.5 | 70 |

Data adapted from Li, Q., et al. (2021). Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis. iScience, 24(5), 102423. The data represents the relative tube formation ability quantified by comparing the number of tube knots in each sample with the no-treatment control.[3]

Detailed Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)

-

Endothelial Cell Growth Medium (EGM-2)

-

Producer cell line (e.g., A375 melanoma cells, HeLa cells)

-

Appropriate culture medium for the producer cell line (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

SRPK1 inhibitor (e.g., this compound, SPHINX31, or DBS1)

-

Vehicle control (e.g., DMSO)

-

Basement membrane matrix (e.g., Matrigel®, Geltrex™)

-

96-well cell culture plates

-

Calcein AM fluorescent dye

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope with fluorescence capabilities

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol 1: Preparation of Conditioned Medium

-

Cell Culture: Culture the producer cell line (e.g., A375) in their recommended growth medium until they reach 70-80% confluency.

-

Treatment: Replace the growth medium with a low-serum medium (e.g., 1% FBS) containing the SRPK1 inhibitor at various concentrations (e.g., 10 µM, 25 µM, 50 µM) or the vehicle control.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

-

Collection: After incubation, collect the conditioned medium (CM) from each treatment group.

-

Centrifugation: Centrifuge the collected CM at 1,500 rpm for 5 minutes to remove any cells and debris.

-

Storage: The supernatant is the conditioned medium. It can be used immediately or stored at -80°C for later use.

Protocol 2: HUVEC Tube Formation Assay

-

Thawing Basement Membrane Matrix: Thaw the basement membrane matrix (e.g., Matrigel®) overnight on ice at 4°C. It is crucial to keep the matrix and all related materials (pipette tips, plates) cold to prevent premature polymerization.

-

Coating the Plate: Pre-chill a 96-well plate at -20°C for at least 30 minutes. On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled plate. Ensure the entire surface of the well is covered.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.

-

HUVEC Preparation: While the matrix is polymerizing, harvest HUVECs that are at 70-90% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with EGM-2 medium.

-

Cell Counting and Resuspension: Centrifuge the HUVEC suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in the previously prepared conditioned medium (from Protocol 1) to a final concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL. A typical seeding density is 10,000 - 20,000 cells per well of a 96-well plate.

-

Seeding HUVECs: Carefully add 100 µL of the HUVEC suspension in conditioned medium onto the polymerized basement membrane matrix in each well.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal incubation time may vary depending on the HUVEC batch and should be determined empirically. Tube formation is typically observed within 4-6 hours.

-

Visualization and Imaging:

-

After incubation, carefully remove the medium from the wells.

-

Wash the cells gently with PBS.

-

Prepare a Calcein AM solution (e.g., 2 µg/mL in PBS).

-

Add 100 µL of the Calcein AM solution to each well and incubate for 20-30 minutes at 37°C, protected from light.

-

Capture images of the tube-like structures using an inverted fluorescence microscope.

-

Protocol 3: Data Analysis and Quantification

-

Image Acquisition: Acquire images from at least three different fields of view for each well to ensure representative data.

-

Image Analysis: Use image analysis software, such as ImageJ with the Angiogenesis Analyzer plugin, to quantify various parameters of tube formation.

-

Parameters for Quantification:

-

Total Tube Length: The total length of all the tube-like structures in the network.

-

Number of Junctions/Nodes: The number of points where three or more tubes intersect.

-

Number of Meshes/Loops: The number of enclosed areas formed by the tubes.

-

Branching Points: The points from which tubes branch out.

-

-

Data Normalization: Normalize the data from the inhibitor-treated groups to the vehicle control group, which is set to 100%.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment groups and the control. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The HUVEC tube formation assay is a robust and reproducible method for assessing the anti-angiogenic potential of SRPK1 inhibitors. By modulating the alternative splicing of VEGF-A, compounds like this compound can effectively reduce the formation of capillary-like structures in vitro. These protocols and application notes provide a comprehensive guide for researchers in academia and industry to investigate novel anti-angiogenic therapies targeting the SRPK1 signaling pathway.

References

- 1. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells [imrpress.com]

- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Srpkin-1 Choroidal Neovascularization Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Srpkin-1 (SRPK1) choroidal neovascularization (CNV) mouse model, a critical tool in the study and development of therapeutics for exudative age-related macular degeneration (wet AMD). Detailed protocols for key experiments are provided to facilitate the application of this model in your research.

Introduction to the this compound CNV Mouse Model